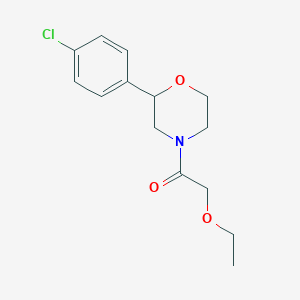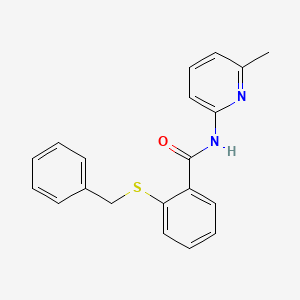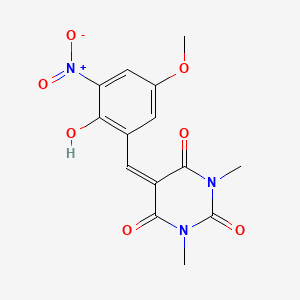
2-(4-chlorophenyl)-4-(ethoxyacetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(ethoxyacetyl)morpholine, commonly known as cloperastine, is a morpholine derivative that has been extensively studied for its pharmacological properties. It is a non-narcotic cough suppressant that is widely used in Japan, Europe, and some other countries.
Wirkmechanismus
The exact mechanism of action of cloperastine is not fully understood. However, it is believed to work by suppressing the cough reflex through its action on the central nervous system. Cloperastine also has antihistaminic properties, which may help to reduce inflammation and allergic reactions in the respiratory tract.
Biochemical and Physiological Effects
Cloperastine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of histamine and other inflammatory mediators, which may help to reduce inflammation and allergic reactions in the respiratory tract. Cloperastine also has a mild sedative effect, which may help to reduce coughing and promote sleep.
Vorteile Und Einschränkungen Für Laborexperimente
Cloperastine has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other cough suppressants. It also has a well-established safety profile and has been used extensively in clinical practice. However, cloperastine has some limitations for lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. It also has a narrow therapeutic window, which may make it difficult to achieve optimal dosing in some cases.
Zukünftige Richtungen
There are several areas of future research that could be explored with cloperastine. One area is the development of new formulations that can improve its bioavailability and prolong its half-life. Another area is the investigation of its potential use in other respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Additionally, more research is needed to fully understand the mechanism of action of cloperastine and its effects on the central nervous system. Overall, cloperastine has the potential to be a valuable therapeutic agent for the treatment of respiratory diseases, and further research is needed to fully explore its benefits and limitations.
Synthesemethoden
Cloperastine is synthesized by the reaction of 4-chlorobenzoyl chloride with morpholine, followed by the reaction of the resulting product with ethoxyacetic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Cloperastine has been extensively studied for its pharmacological properties, especially its cough suppressant activity. It is also known to have antihistaminic, anti-inflammatory, and antiallergic properties. Cloperastine has been used in various preclinical and clinical studies to evaluate its efficacy and safety in treating cough, asthma, and other respiratory diseases.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-18-10-14(17)16-7-8-19-13(9-16)11-3-5-12(15)6-4-11/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIXTMDPVYCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-({6-[(tetrahydrofuran-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5483003.png)
![N-(3-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5483021.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483029.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5483038.png)
![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)
![2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B5483081.png)

![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)